molecular formula C7H14F3NO B1466956 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol CAS No. 380609-28-9

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B1466956
CAS No.: 380609-28-9
M. Wt: 185.19 g/mol
InChI Key: RAEDNFIQMYTPHF-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a tert-butylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 1,1,1-trifluoroacetone under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as methanol or ethanol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of zeolite catalysts can enhance the efficiency of the reaction, reducing the need for excessive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The pathways involved may include the activation or inhibition of adenylate cyclase, leading to changes in cyclic AMP levels and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An organic compound with a similar tert-butylamino group but lacking the trifluoromethyl and hydroxyl groups.

    1,1,1-Trifluoro-2-propanol: A compound with a trifluoromethyl group and a hydroxyl group but without the tert-butylamino group.

Uniqueness

3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO/c1-6(2,3)11-4-5(12)7(8,9)10/h5,11-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEDNFIQMYTPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol

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